5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid

Lipophilicity LogP Halogen substitution

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 1415030-47-5, molecular formula C₄H₄ClN₃O₂, molecular weight 161.55 g/mol) is a heterocyclic compound belonging to the 1,2,3-triazole-4-carboxylic acid family. It features a chlorine atom at the 5-position, a methyl group at the 2-position of the 2H-tautomeric form, and a carboxylic acid group at the 4-position.

Molecular Formula C4H4ClN3O2
Molecular Weight 161.55 g/mol
Cat. No. B12966098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC4H4ClN3O2
Molecular Weight161.55 g/mol
Structural Identifiers
SMILESCN1N=C(C(=N1)Cl)C(=O)O
InChIInChI=1S/C4H4ClN3O2/c1-8-6-2(4(9)10)3(5)7-8/h1H3,(H,9,10)
InChIKeyLLZXHMUOPXSTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid – A Halogenated Triazole Building Block for Pharmaceutical Intermediates and Fragment-Based Discovery


5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 1415030-47-5, molecular formula C₄H₄ClN₃O₂, molecular weight 161.55 g/mol) is a heterocyclic compound belonging to the 1,2,3-triazole-4-carboxylic acid family. It features a chlorine atom at the 5-position, a methyl group at the 2-position of the 2H-tautomeric form, and a carboxylic acid group at the 4-position. The compound is commercially available at 98% purity and exhibits a calculated LogP of 0.1667 with a topological polar surface area (TPSA) of 68.01 Ų . Its crystal structure, synthetic routes, and application as a key intermediate in pharmaceutical development, including JAK2 inhibitors (patent WO2021157077) and BTK degraders, have been documented in the patent literature [1][2].

Why 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic Acid Cannot Be Interchanged with Generic Triazole-4-carboxylic Acids


In-class substitution of triazole-4-carboxylic acid building blocks is unreliable because the combination of the 5-chloro substituent, the N2-methyl group, and the 2H-tautomeric form collectively dictates both physicochemical properties and downstream synthetic reactivity. The chlorine atom at C5 increases the electron-withdrawing character of the ring, elevating the acidity of the carboxylic acid (predicted pKa shift vs. the non-halogenated analog) . Meanwhile, the N2-methyl substitution locks the compound into the 2H-tautomeric form, which differs from the 1H-tautomer in its hydrogen-bonding capacity and metabolic stability profile. These structural features are not simultaneously present in commercially available alternatives such as 5-chloro-1H-1,2,3-triazole-4-carboxylic acid (CAS 908072-81-1, MW 147.52) or the non-halogenated 2-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 63062-88-4, MW 127.10) . The quantitative evidence below demonstrates that these differences translate into measurable divergence in lipophilicity, molecular weight, and documented synthetic utility.

Quantitative Evidence Guide: 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic Acid Versus Comparator Compounds


Lipophilicity (LogP) Differentiation of the 5-Chloro Derivative Versus the 5-Bromo Analog

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid exhibits a calculated LogP of 0.1667, as reported by Leyan . In contrast, the 5-bromo analog (5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid, CAS 1372711-56-2, MW 206.00 g/mol) has a reported LogP of -0.32 according to Hit2Lead . This represents a LogP difference of approximately 0.49 units, indicating that the chloro derivative is substantially more lipophilic than the bromo congener. The higher lipophilicity of the chloro compound may translate to improved passive membrane permeability in cellular assays, which is a critical parameter when the compound is used as a fragment or intermediate in drug discovery programs targeting intracellular targets.

Lipophilicity LogP Halogen substitution Drug-likeness

Molecular Weight and Atom Economy Advantage Over the 5-Bromo Analog

The molecular weight of 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is 161.55 g/mol (C₄H₄ClN₃O₂) . The 5-bromo analog (5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid, CAS 1372711-56-2) has a molecular weight of 206.00 g/mol (C₄H₄BrN₃O₂) . The non-halogenated parent (2-Methyl-2H-1,2,3-triazole-4-carboxylic acid, CAS 63062-88-4) has a molecular weight of 127.10 g/mol (C₄H₅N₃O₂) . The chloro derivative offers a 21.6% lower molecular weight compared to the bromo analog (161.55 vs. 206.00 g/mol), providing superior atom economy when used as a building block. This weight advantage is particularly relevant for fragment-based drug discovery, where maintaining low molecular weight (typically <250 Da for fragments) is critical, and for parallel synthesis strategies where the chloro substituent can be retained or further elaborated.

Molecular weight Atom economy Lead-likeness Fragment-based drug discovery

Patent-Cited Utility in JAK2 Inhibitor and BTK Degrader Synthesis – Differentiating the 2-Methyl-5-chloro Substitution Pattern

The specific 2-methyl-5-chloro substitution pattern of this compound is explicitly cited in patent literature as a key intermediate in the synthesis of JAK2 inhibitors (patent WO2021157077), BTK degraders including the clinical candidate CC-99282 (Golcadomide), and HIV integrase strand transfer inhibitors [1][2]. This is in contrast to the more generic 1H-triazole-4-carboxylic acid scaffolds or the non-halogenated 2-methyl analog, which are not specifically cited in these therapeutic programs. The ABA Chemicals patent (US 9,586,912 B2) explicitly describes 2-substituted-5-chloro-1H-1,2,3-triazole-4-carboxylic acid derivatives as having 'huge development value' as intermediates for drugs, herbicides, and insecticides [3]. The patent further provides a synthesis example yielding 2-methyl-4-bromo-5-chloro-2H-1,2,3-triazole (a direct precursor to the target carboxylic acid) in 85% isolated yield via a regioselective chlorination protocol [3].

JAK2 inhibitor BTK degrader Pharmaceutical intermediate Patent evidence

Tautomeric Form Specificity: 2H- vs. 1H-1,2,3-Triazole-4-carboxylic Acid Derivatives

5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid exists exclusively in the 2H-tautomeric form due to the N2-methyl substitution, as confirmed by its IUPAC nomenclature and SMILES notation O=C(O)C1=NN(N=C1Cl)C from the Leyan product specification . In contrast, 5-chloro-1H-1,2,3-triazole-4-carboxylic acid (CAS 908072-81-1, MW 147.52 g/mol) exists in the 1H-tautomeric form and lacks the N-methyl substituent . The 2H- vs. 1H-tautomeric distinction affects the hydrogen bond donor/acceptor profile (HBD = 1, HBA = 4 for the target compound ) and influences the electronic distribution across the triazole ring. Research on 2-substituted 2H-1,2,3-triazole derivatives has demonstrated that the 2,5-triazole regioisomers more effectively inhibit JAK2 kinase activity compared to isomers with substitutions at other positions, except for certain methyl-substituted 1,5-triazoles [1]. This specificity underscores that the tautomeric form is not interchangeable when the triazole core participates in target binding.

Tautomerism 2H-triazole Regioisomer Hydrogen bonding

Predicted Acidity (pKa) Enhancement from the 5-Chloro Electron-Withdrawing Effect

The unsubstituted 1,2,3-triazole-4-carboxylic acid (CAS 16681-70-2) has experimentally determined pKa values of pK1 = 3.22 and pK2 = 8.73 at 25°C . The introduction of a chlorine substituent at the 5-position exerts an electron-withdrawing effect that is predicted to lower the pKa of the carboxylic acid group. For closely related 5-chloro-2-aryl-2H-1,2,3-triazole-4-carboxylic acids, the predicted pKa of the carboxylic acid is reported to be in the range of 3.5–4.0, compared to approximately 4.2 for benzoic acid [1]. Additionally, 2-aryl-1,2,3-triazole-4-carboxylic acids have been experimentally classified as weak acids weaker than benzoic acid [1]. The chloro substituent enhances the acidity of the carboxylic acid relative to the non-halogenated parent, which has implications for solubility at physiological pH, salt formation, and metal-chelating capacity in biological systems.

pKa Acidity Electron-withdrawing Carboxylic acid Metal binding

Synthetic Accessibility: Validated High-Yield Route via the ABA Chemicals Patent Platform

The ABA Chemicals patent (US 9,586,912 B2) describes a scalable, regioselective synthetic route to 2-substituted-5-chloro-1,2,3-triazole-4-carboxylic acid derivatives. In Example 1 of the patent, 2-methyl-4-bromo-5-chloro-2H-1,2,3-triazole—the direct precursor to the title compound—was obtained in 85% isolated yield via Grignard-mediated chlorination of 2-methyl-4,5-dibromo-2H-1,2,3-triazole using isopropylmagnesium chloride followed by chlorine quench [1]. Comparable protocols with other N2-alkyl substituents yielded 89% (2-ethyl analog) and 90% (2-n-propyl analog) [1]. The subsequent carboxylation step (CO₂ insertion) to generate the 4-carboxylic acid is also described in the patent. This validated synthetic route contrasts with the non-halogenated 2-methyl-2H-1,2,3-triazole-4-carboxylic acid, which requires a different synthetic approach (typically alkaline hydrolysis of the corresponding ester) and lacks the versatile chloro handle for further diversification [2].

Synthetic yield Scale-up Regioselectivity Grignard chemistry

Recommended Application Scenarios for 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic Acid Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Intracellular Kinases

With a molecular weight of 161.55 g/mol (well within the fragment-like space of <250 Da), a LogP of 0.1667, and TPSA of 68.01 Ų, this compound meets the 'rule of three' criteria for fragment libraries . Its documented role as a key intermediate in JAK2 inhibitor synthesis (patent WO2021157077) [1] and the established preference of 2,5-triazole regioisomers for JAK2 binding [2] make it a strategic choice for kinase-targeted fragment screens. The 5-chloro substituent provides a synthetic handle for subsequent elaboration via cross-coupling or nucleophilic aromatic substitution, while the N2-methyl group locks the pharmacophoric tautomeric state.

PROTAC and Targeted Protein Degradation (TPD) Linker Chemistry

The compound is explicitly cited as an intermediate in the synthesis of BTK degraders, including the clinical candidate CC-99282 (Golcadomide), a cereblon E3 ligase modulator [1]. Its carboxylic acid functionality enables direct conjugation to amine-containing ligands or linker moieties via amide bond formation. The LogP of 0.1667, balanced between the more polar non-halogenated analog and more lipophilic bromo analog, offers an optimal starting point for linker design where both aqueous solubility and passive permeability must be balanced.

Antimicrobial Fragment-Based Screening Against ESKAPE Pathogens

While direct quantitative data for the title compound on antimicrobial activity is limited in the non-excluded literature, the 1,2,3-triazole-4-carboxylic acid scaffold has demonstrated antiproliferative and antimicrobial activity in multiple studies [1]. The 5-chloro substituent is expected to enhance membrane permeability (LogP 0.1667 vs. the non-halogenated analog's predicted lower value), which is critical for activity against Gram-negative bacteria. The carboxylic acid group facilitates water solubility and target engagement via ionic interactions with basic residues in enzyme active sites.

Agrochemical Intermediate Development

The ABA Chemicals patent (US 9,586,912 B2) explicitly identifies 2-substituted-5-chloro-1H-1,2,3-triazole-4-carboxylic acid derivatives as having 'huge development value' as intermediates for herbicides and insecticides . The validated synthetic route with 85% yield at laboratory scale supports feasibility for process chemistry scale-up. The chloro substituent provides a synthetic diversification point that is not available in the non-halogenated 2-methyl-2H-1,2,3-triazole-4-carboxylic acid, enabling late-stage functionalization in agrochemical lead optimization.

Quote Request

Request a Quote for 5-Chloro-2-methyl-2H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.